molecular formula C15H18N2OS B12548715 Benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]- CAS No. 828928-52-5

Benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]-

Cat. No.: B12548715
CAS No.: 828928-52-5
M. Wt: 274.4 g/mol
InChI Key: HXFUBMKUSNUXFU-LBPRGKRZSA-N
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Description

Benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]- is a compound that belongs to the class of organosulfur compounds known as benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are of significant interest due to their diverse biological activities and applications in various fields such as pharmaceuticals, materials science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing benzo[b]thiophenes involves the aryne reaction with alkynyl sulfides. This one-step intermolecular reaction uses o-silylaryl triflates and alkynyl sulfides to produce a wide range of 3-substituted benzothiophenes . The reaction conditions typically involve the use of a base such as potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of benzo[b]thiophenes often employs transition-metal-catalyzed reactions. These methods provide a scalable and efficient approach to synthesizing multisubstituted benzothiophenes. The use of palladium or nickel catalysts is common in these processes, allowing for the formation of complex benzothiophene derivatives with high yields .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: LiAlH4, NaBH4, ethanol (EtOH)

    Substitution: NaH, KOtBu, dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]- .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]- is unique due to its specific substitution pattern and the presence of the pyrrolidinylmethyl group. This structural feature contributes to its distinct biological activities and makes it a valuable compound for research and industrial applications .

Properties

CAS No.

828928-52-5

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

2-(1-benzothiophen-3-yl)-N-[[(2S)-pyrrolidin-2-yl]methyl]acetamide

InChI

InChI=1S/C15H18N2OS/c18-15(17-9-12-4-3-7-16-12)8-11-10-19-14-6-2-1-5-13(11)14/h1-2,5-6,10,12,16H,3-4,7-9H2,(H,17,18)/t12-/m0/s1

InChI Key

HXFUBMKUSNUXFU-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@H](NC1)CNC(=O)CC2=CSC3=CC=CC=C32

Canonical SMILES

C1CC(NC1)CNC(=O)CC2=CSC3=CC=CC=C32

Origin of Product

United States

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